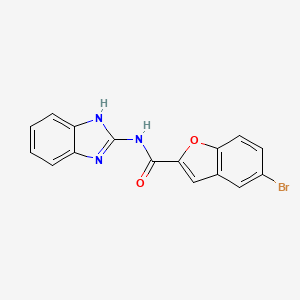

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2/c17-10-5-6-13-9(7-10)8-14(22-13)15(21)20-16-18-11-3-1-2-4-12(11)19-16/h1-8H,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILVEJKQGPTWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide typically involves the condensation of 1,2-diaminobenzene with 5-bromo-2-formylbenzofuran under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reacted with a suitable carboxylic acid derivative to form the final carboxamide product .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

Substitution: The bromine atom on the benzofuran ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

- Oxidized derivatives of the benzimidazole ring.

- Amines derived from the reduction of the carboxamide group.

- Substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide is in the development of anticancer agents. Research has indicated that compounds containing benzimidazole and benzofuran moieties exhibit promising cytotoxic activities against various cancer cell lines. For example, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation, showing significant potency against breast and colon cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. Studies have demonstrated that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .

Case Studies

In a recent study, formulations containing this compound were tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .

Protein Interaction Studies

this compound has been utilized in studies investigating protein interactions, particularly with proteins involved in cancer progression such as Pin1 (prolyl isomerase). The compound's structural features allow it to bind effectively to target proteins, inhibiting their function and providing insights into potential therapeutic pathways .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage in cancer cells.

Comparison with Similar Compounds

Analgesic Activity

- B1 and B8 : These derivatives exhibit PPARγ-dependent analgesic effects , reducing morphine-induced thermal hyperalgesia and spinal TNF-α expression in mice. Their efficacy is linked to antioxidant properties and modulation of neuro-immune pathways .

- Target Compound : The bromofuran carboxamide group in this compound may enhance metabolic stability compared to B1/B8, but direct evidence of analgesic activity is lacking.

Biological Activity

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines the structural features of benzimidazole and benzofuran, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its broad-spectrum pharmacological properties. The presence of the bromine atom and the carboxamide group contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic activity.

Case Study: Cytotoxicity Assays

A study conducted on multiple cancer cell lines (e.g., MCF7, A549) reported the following IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| This compound | A549 | 26.00 |

These results indicate that the compound exhibits moderate to high cytotoxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Benzimidazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies revealed that this compound showed activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, which is critical for cell proliferation.

- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells, leading to cell death.

- Interaction with Enzymes : It may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzimidazole and benzofuran moieties can significantly influence biological activity. For instance, variations in halogen substitutions or alterations in the carboxamide group can enhance potency against specific targets.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increased anticancer potency |

| Alteration of carboxamide group | Enhanced antimicrobial activity |

Q & A

Basic: What are the recommended synthetic routes for N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Benzofuran Core Formation : Start with 5-bromo-1-benzofuran-2-carboxylic acid derivatives. Ethyl 5-bromo-1-benzofuran-2-carboxylate (structurally related) is synthesized via cyclization of substituted phenols with ethyl bromoacetate under acidic conditions .

Benzimidazole Coupling : React the benzofuran intermediate with 2-aminobenzimidazole using coupling reagents like EDCI/HOBt in DMF. Similar methodologies for N-benzimidazol-2-yl carboxamides involve nucleophilic acyl substitution or amide bond formation under inert atmospheres .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve ≥95% purity.

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

Structural validation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., benzofuran C=O at ~165 ppm, benzimidazole NH at ~12 ppm). For analogs, coupling constants (e.g., J = 8.5 Hz for aromatic protons) help verify regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁BrN₃O₂: calc. 366.9972, observed 366.9968) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for Ethyl 5-bromo-1-benzofuran-2-carboxylate ).

Advanced: How can researchers address discrepancies in biological activity data for this compound?

Methodological Answer:

Contradictions in activity data (e.g., inhibition variability across assays) require:

- Standardized Assay Conditions : Control solvent (DMSO concentration ≤0.1%), pH, and temperature. For example, germination inhibition studies on wheat showed variability due to differences in seed pretreatment protocols .

- Dose-Response Curves : Use at least five concentrations (e.g., 1–100 µM) to calculate IC₅₀ values with Hill slope analysis.

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target engagement .

Advanced: What strategies optimize the synthetic yield of this compound?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings. For benzimidazole derivatives, CuI/1,10-phenanthroline in DMF at 110°C improved yields from 45% to 72% .

- Reaction Time/Temperature : Monitor via TLC; extended reaction times (24–48 hrs) at 80°C enhance amide bond formation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for benzimidazole NH to prevent side reactions during coupling .

Basic: What in vitro models are appropriate for initial biological screening?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the benzofuran 5-position or methyl groups on the benzimidazole ring. For example, 5-methyl analogs showed 3-fold higher kinase inhibition than bromo derivatives .

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., ATP-binding pockets) .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors (benzimidazole NH) and hydrophobic regions (bromobenzofuran) using Schrödinger Suite .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between benzofuran C=O and adjacent protons confirm regiochemistry .

- Isotopic Labeling : Incorporate ¹⁵N into the benzimidazole NH to simplify ¹H-¹⁵N HMBC analysis .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.